1-(BUTANE-1-SULFONYL)-N-(4-FLUOROPHENYL)-9,10-DIOXO-9,10-DIHYDROANTHRACENE-2-CARBOXAMIDE
Overview
Description
1-(BUTANE-1-SULFONYL)-N-(4-FLUOROPHENYL)-9,10-DIOXO-9,10-DIHYDROANTHRACENE-2-CARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a combination of sulfonyl, fluorophenyl, and anthracene carboxamide groups, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 1-(BUTANE-1-SULFONYL)-N-(4-FLUOROPHENYL)-9,10-DIOXO-9,10-DIHYDROANTHRACENE-2-CARBOXAMIDE involves multiple steps, including the preparation of intermediate compounds. The synthetic route typically begins with the sulfonylation of butane, followed by the introduction of the fluorophenyl group and the formation of the anthracene carboxamide moiety. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in optimizing the yield and purity of the final product.
Chemical Reactions Analysis
1-(BUTANE-1-SULFONYL)-N-(4-FLUOROPHENYL)-9,10-DIOXO-9,10-DIHYDROANTHRACENE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced products with different chemical properties.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(BUTANE-1-SULFONYL)-N-(4-FLUOROPHENYL)-9,10-DIOXO-9,10-DIHYDROANTHRACENE-2-CARBOXAMIDE has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(BUTANE-1-SULFONYL)-N-(4-FLUOROPHENYL)-9,10-DIOXO-9,10-DIHYDROANTHRACENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(BUTANE-1-SULFONYL)-N-(4-FLUOROPHENYL)-9,10-DIOXO-9,10-DIHYDROANTHRACENE-2-CARBOXAMIDE can be compared with similar compounds, such as:
4-[(4-Fluorophenyl)sulfanyl]butane-1-sulfonyl chloride: This compound shares the fluorophenyl and sulfonyl groups but lacks the anthracene carboxamide moiety.
1-Butanesulfonyl chloride, 4-[(4-fluorophenyl)thio]-: Similar in structure but with different functional groups
Properties
IUPAC Name |
1-butylsulfonyl-N-(4-fluorophenyl)-9,10-dioxoanthracene-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FNO5S/c1-2-3-14-33(31,32)24-20(25(30)27-16-10-8-15(26)9-11-16)13-12-19-21(24)23(29)18-7-5-4-6-17(18)22(19)28/h4-13H,2-3,14H2,1H3,(H,27,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGINRALSPRBQCW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)C1=C(C=CC2=C1C(=O)C3=CC=CC=C3C2=O)C(=O)NC4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FNO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.